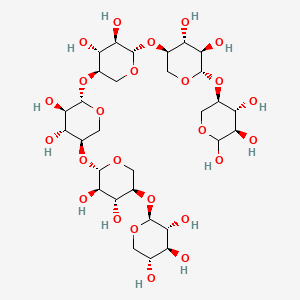
Xylohexaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylohexaose is a type of xylooligosaccharide (XOS), which are important for the enzymatic breakdown of lignocellulose-based biomass to produce biofuels and other value-added products . It is used for R&D purposes and not recommended for medicinal or household use .
Synthesis Analysis
The synthesis of Xylohexaose involves enzymatic hydrolysis of poplar sawdust xylan for the production of XOS and xylose by a GH11 endo-1,4-β-xylanase MxynB-8 and a GH39 β-xylosidase Xln-DT . Another study showed that reducing-end xylose-releasing exo-oligoxylanases (Rex) are GH8 enzymes that depolymerize xylooligosaccharides complementing xylan degradation by endoxylanases in an exo manner .
Molecular Structure Analysis
The molecular structure of Xylohexaose is complex and involves a β-jelly roll fold, exhibiting open and close conformations of the substrate-binding site by distinct conformational flexibility .
Chemical Reactions Analysis
The chemical reactions involving Xylohexaose are complex and involve the release of xylose from xylooligomers decorated with methylglucuronic acid (UXOS) or with arabinose (AXOS) .
Physical And Chemical Properties Analysis
Xylohexaose has a molecular formula of C30H50O25 and a molecular weight of 810.7 g/mol . It is a solid substance that is white to light yellow in color . It is soluble in water .
Applications De Recherche Scientifique
Enzyme Induction
Xylohexaose has been found to be effective in inducing the production of xylan-degrading enzymes in certain fungi, such as Fusarium oxysporum . Specifically, xylohexaose was found to be the best inducer of extracellular β-xylosidase . This property can be utilized in research related to enzyme production and regulation.
Biomass Degradation
Xylohexaose plays a significant role in the degradation of biomass, particularly in the breakdown of xylan, one of the most abundant carbohydrates on Earth . This makes it a key compound in research related to renewable energy sources and waste management.
Biochemical Assays
Xylohexaose is used in biochemical enzyme assays for research purposes .
Structural and Dynamics Determinants
Studies have been conducted to understand the structural and dynamics determinants underlying the activity and thermal stability of GH-11 Xylanases . Xylohexaose has been used in these studies to understand enzyme-substrate interactions .
Prebiotic Properties
Xylooligosaccharides, including xylohexaose, have been shown to manifest excellent prebiotic properties . This makes them a subject of interest in research related to gut health and microbiota.
Antitumor Activity
Xylooligosaccharides, including xylohexaose, have been found to possess antitumor properties . This opens up potential avenues for research in cancer therapy.
Antimicrobial Properties
In addition to their antitumor activity, xylooligosaccharides also possess antimicrobial properties . This makes them a potential subject of research in the development of new antimicrobial agents.
Immunomodulatory and Anti-inflammatory Properties
Xylooligosaccharides have been found to have immunomodulatory and anti-inflammatory properties . This makes them a potential subject of research in the treatment of immune and inflammatory disorders.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O25/c31-7-1-46-26(20(39)13(7)32)52-9-3-48-28(22(41)15(9)34)54-11-5-50-30(24(43)17(11)36)55-12-6-49-29(23(42)18(12)37)53-10-4-47-27(21(40)16(10)35)51-8-2-45-25(44)19(38)14(8)33/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25?,26+,27+,28+,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTUBRHJNAGMKL-HWHAXOAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6COC([C@@H]([C@H]6O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74539951 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
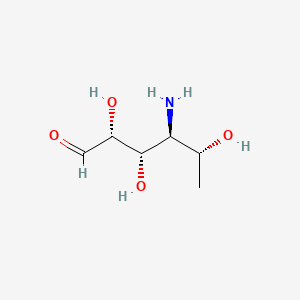



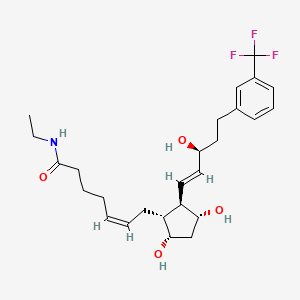
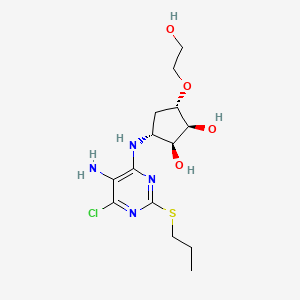
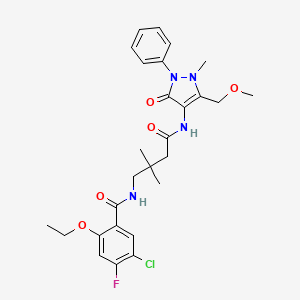

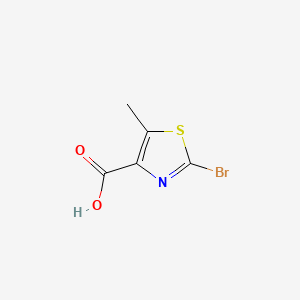

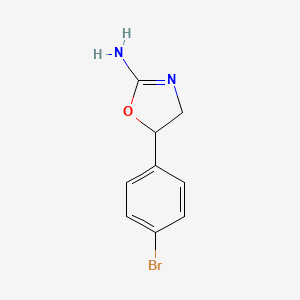
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
